Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-
Description
This methanone derivative features a ketone core bonded to two heterocyclic substituents:
- Isoxazole moiety: A 3-methyl-5-(1-methylethyl)-4-isoxazolyl group, introducing steric bulk via the isopropyl (1-methylethyl) substituent.
- Piperazine moiety: A 4-(3-methylphenyl)-1-piperazinyl group, providing a para-substituted aromatic ring linked to the piperazine nitrogen.
The isoxazole ring may enhance metabolic stability or modulate receptor binding .
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)18-17(15(4)20-24-18)19(23)22-10-8-21(9-11-22)16-7-5-6-14(3)12-16/h5-7,12-13H,8-11H2,1-4H3 |
InChI Key |
AANBOQJPFXZPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with closely related analogs:
Key Observations:
Thermal Stability and Crystallinity
While direct data for the target compound is unavailable, gem-diol and ketone analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime) decompose at 247–289°C, stabilized by hydrogen-bonding networks . The target compound’s isopropyl group may reduce crystallinity compared to smaller substituents, though this requires experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this methanone derivative, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step pathways involving:
- Retrosynthetic analysis to identify precursor fragments (e.g., isoxazole and piperazine moieties) .
- Stepwise coupling : For example, amide bond formation between pre-synthesized isoxazole-carboxylic acid and piperazine derivatives using coupling agents like EDCI/HOBt .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., Pd-mediated cross-coupling for aromatic substitutions) .
- Data Table :
Q. How can structural characterization of this compound be systematically performed?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on isoxazole and piperazine) .
- Mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₈N₄O₂) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What solvent systems and storage conditions ensure stability for long-term studies?
- Methodology :
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) .
- Stability assays : Accelerated degradation studies under UV light, heat (40–60°C), and humidity (75% RH) .
- Data Table :
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| DMSO | >50 | >6 months |
| Ethanol | 10–15 | 3 months |
| Water | <1 | Unstable (hydrolysis) |
Advanced Research Questions
Q. How do structural modifications to the isoxazole or piperazine moieties affect biological target selectivity?
- Methodology :
- SAR studies : Synthesize analogs with substitutions (e.g., halogenation of the isoxazole or alkylation of piperazine) and compare binding affinities via radioligand assays .
- Computational modeling : Docking simulations using receptors like serotonin 5-HT₁A or dopamine D₂ (common targets for piperazine derivatives) .
- Key Finding :
- Electron-withdrawing groups on the isoxazole enhance binding to kinase targets (e.g., IC₅₀ improvement from 1.2 μM to 0.4 μM) .
Q. How can contradictory data in reaction kinetics or biological activity be resolved?
- Methodology :
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols (cell line validation) .
- Meta-analysis : Compare data across studies (e.g., IC₅₀ variations due to assay type: cell-free vs. cell-based) .
Q. What strategies mitigate side reactions during multi-step synthesis (e.g., undesired cyclization or oxidation)?
- Methodology :
- Protecting groups : Use Boc for piperazine amines to prevent nucleophilic side reactions .
- Low-temperature reactions : Perform Grignard additions at –78°C to suppress ketone oxidation .
- Real-time monitoring : In-line FTIR or LC-MS to detect intermediates .
Q. How can computational tools predict metabolic pathways or toxicity profiles?
- Methodology :
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and hERG channel inhibition .
- In vitro assays : Microsomal stability tests (human liver microsomes) to validate predictions .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar analogs?
- Root Causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) .
- Purity issues : Impurities in early synthetic batches (e.g., <90% purity) skew dose-response curves .
- Resolution :
- Cross-validate data using orthogonal assays (e.g., SPR alongside cell-based luciferase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
